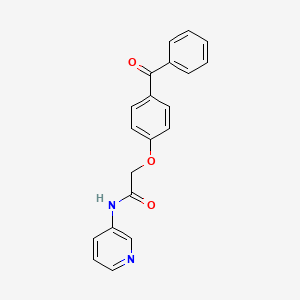
2-(4-benzoylphenoxy)-N-pyridin-3-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-benzoylphenoxy)-N-pyridin-3-ylacetamide, also known as this compound, is a useful research compound. Its molecular formula is C20H16N2O3 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >49.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-benzoylphenoxy)-N-pyridin-3-ylacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoylphenoxy group linked to a pyridine ring through an acetamide moiety. Its molecular formula is C17H16N2O2, and it exhibits properties typical of both phenolic compounds and amides.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives demonstrated that modifications in the structure can enhance antibacterial activity against resistant strains of bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound Variant | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Base Compound | E. coli | 32 µg/mL |
| Variant A | S. aureus | 16 µg/mL |
| Variant B | P. aeruginosa | 8 µg/mL |
Antitumor Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Case Study: Antitumor Activity in Breast Cancer Cells
A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at concentrations above 10 µM. Flow cytometry analysis confirmed increased levels of annexin V positivity, indicating early apoptotic changes.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in bacterial metabolism and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in target cells, leading to cellular damage and apoptosis.
- Cell Cycle Arrest : The compound influences cell cycle checkpoints, particularly at the G1/S phase transition, thereby inhibiting cancer cell growth.
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Metabolism primarily occurs via hepatic pathways, with metabolites exhibiting varying degrees of biological activity.
属性
分子式 |
C20H16N2O3 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
2-(4-benzoylphenoxy)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C20H16N2O3/c23-19(22-17-7-4-12-21-13-17)14-25-18-10-8-16(9-11-18)20(24)15-5-2-1-3-6-15/h1-13H,14H2,(H,22,23) |
InChI 键 |
FNMUQXAXWHYNQS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(=O)NC3=CN=CC=C3 |
溶解度 |
>49.9 [ug/mL] (The mean of the results at pH 7.4) |
同义词 |
2-(4-benzoylphenoxy)-N-(pyridin-3-yl)acetamide CFK332-B ML-T531 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















